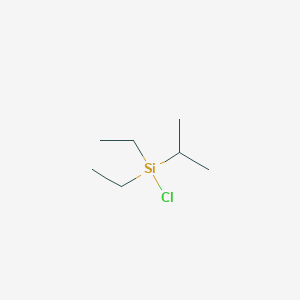

Chlorodiethylisopropylsilane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

chloro-diethyl-propan-2-ylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17ClSi/c1-5-9(8,6-2)7(3)4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBPGFIPLLCQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403667 | |

| Record name | Chlorodiethylisopropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107149-56-4 | |

| Record name | Chlorodiethylisopropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloro-diethyl-propan-2-ylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chlorodiethylisopropylsilane physical and chemical properties

An In-depth Technical Guide to Chlorodiethylisopropylsilane

This guide serves as a comprehensive technical resource on this compound for researchers, scientists, and professionals in drug development and organic synthesis. It moves beyond a simple data sheet to provide in-depth insights into the compound's properties, reactivity, and practical application, grounded in established chemical principles.

Section 1: Core Molecular and Physical Properties

This compound, also known as diethylisopropylsilyl chloride (DEIPSCl), is a monochlorosilane reagent valued for its specific steric and electronic properties. It is primarily utilized to introduce the diethylisopropylsilyl (DEIPS) protecting group onto nucleophilic functional groups, most commonly alcohols.

Chemical Identity

The fundamental identifiers and molecular characteristics of this compound are summarized below.

| Identifier | Value |

| IUPAC Name | Chloro(diethyl)propan-2-ylsilane |

| Synonyms | Diethylisopropylsilyl chloride, DEIPSCl |

| CAS Number | 107149-56-4[1] |

| Molecular Formula | C₇H₁₇ClSi[1] |

| Molecular Weight | 164.75 g/mol [1] |

| SMILES String | CC(C)(CC)Cl |

Physical Properties

This compound is a liquid under standard conditions. Its physical characteristics are critical for handling, reaction setup, and purification processes.

| Property | Value | Source |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 73 °C at 32 mmHg | [1][2] |

| Density | 0.892 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.438 | [1][2] |

Spectroscopic Profile

While specific spectra depend on acquisition conditions, the structural features of this compound give rise to a predictable spectroscopic signature essential for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic quartet and triplet for the two equivalent ethyl groups, alongside a septet and a doublet for the isopropyl group. The integration of these signals would correspond to a 4:6:1:6 proton ratio.

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the two carbons of the ethyl group, the two carbons of the isopropyl group, and the silicon-attached carbons.

-

IR Spectroscopy: The infrared spectrum will be dominated by C-H stretching and bending vibrations. The absence of a broad O-H stretch (around 3300 cm⁻¹) is a key indicator of purity.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak at approximately one-third the intensity of the M+ peak, which is indicative of a molecule containing a single chlorine atom.

Section 2: Chemical Properties and Reactivity

The utility of this compound stems from the reactivity of the silicon-chlorine bond and the stability of the resulting silyl ether. Silyl ethers are a widely used class of protecting groups for alcohols due to their ease of installation and removal under specific, mild conditions.[3]

Mechanism of Action: Silylation of Alcohols

The primary chemical transformation involving this compound is the silylation of alcohols to form diethylisopropylsilyl (DEIPS) ethers.[3] This reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center, displacing the chloride leaving group. The reaction is almost universally carried out in the presence of a mild, non-nucleophilic base, such as imidazole or triethylamine, which serves to activate the alcohol and neutralize the hydrochloric acid byproduct that is formed.[4]

The choice of a silyl protecting group is a critical decision in multi-step synthesis, as it influences the stability of the protected intermediate and the conditions required for its eventual removal.[5][6] The DEIPS group offers a moderate level of steric hindrance, greater than that of smaller groups like trimethylsilyl (TMS) but less than highly hindered groups like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS).[3][4] This intermediate bulk allows for selective protection of less sterically crowded alcohols and provides a balance of stability and reactivity.

Reactivity and Stability

The DEIPS ether is robust and stable under a wide range of reaction conditions that would typically affect a free alcohol, including exposure to bases, nucleophiles, organometallic reagents, and many oxidizing and reducing agents.[7] Its stability is primarily attributed to the strong silicon-oxygen bond and the steric shielding provided by the two ethyl and one isopropyl group.

Deprotection Strategies

A key advantage of silyl ethers is their selective removal under conditions that often leave other functional groups and protecting groups intact.[3] The Si-O bond in a DEIPS ether is susceptible to cleavage by two main classes of reagents:

-

Fluoride Ion Sources: This is the most common method for silyl ether deprotection. Reagents such as tetrabutylammonium fluoride (TBAF), hydrofluoric acid (HF) in pyridine, or triethylamine trihydrofluoride (Et₃N•3HF) are highly effective.[8] The high affinity of silicon for fluoride drives the reaction to completion, forming a strong Si-F bond and liberating the alcohol.

-

Acidic Conditions: While more stable to acid than simpler silyl ethers like TMS ethers, DEIPS ethers can be cleaved under protic or Lewis acidic conditions. The rate of cleavage is generally slower than for less hindered silyl groups, allowing for selective deprotection strategies in complex molecules.[3]

Section 3: Practical Applications & Experimental Protocols

The following protocols are representative procedures and should be adapted based on the specific substrate, scale, and laboratory equipment. All operations should be performed by personnel trained in experimental organic chemistry.[9]

Protocol: Silylation of a Primary Alcohol

This protocol describes a standard procedure for the protection of a primary alcohol using this compound.

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.2 eq)

-

Imidazole (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add this compound (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with saturated aqueous ammonium chloride solution, water, and brine.[9]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure DEIPS ether.

Protocol: Deprotection of a DEIPS Ether using TBAF

This protocol outlines the cleavage of a DEIPS ether to regenerate the parent alcohol.

Materials:

-

DEIPS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the DEIPS-protected alcohol (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the TBAF solution (1.2 eq) dropwise.

-

Stir the reaction at 0 °C or room temperature, monitoring by TLC until the starting material is consumed (typically 30 minutes to 2 hours).

-

Quench the reaction by adding deionized water and pour the mixture into a separatory funnel with ethyl acetate.

-

Separate the layers and wash the organic phase with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting alcohol via flash column chromatography if necessary.

Section 4: Safety and Handling

This compound is a reactive chemical that requires careful handling. Like other chlorosilanes, it is flammable, corrosive, and moisture-sensitive.[10][11]

| Hazard | Description & Precaution |

| Flammability | The liquid and its vapors are flammable. Keep away from heat, sparks, and open flames.[12] Store in a flammables-rated cabinet. |

| Corrosivity | Reacts with water or moisture in the air to produce corrosive hydrogen chloride (HCl) gas.[11][13] Causes severe skin burns and eye damage.[10] All handling must be done in a well-ventilated fume hood. |

| Moisture Sensitivity | Reacts violently with water.[11] Must be handled and stored under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation and pressure buildup in the container.[11] |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[14] |

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, acids, and bases.[11]

Conclusion

This compound is a valuable reagent for the synthesis of complex organic molecules. Its utility lies in the introduction of the DEIPS protecting group, which offers a moderate steric profile and predictable stability. By providing a reliable method to temporarily mask the reactivity of hydroxyl groups, it enables chemists to perform transformations on other parts of a molecule with high selectivity. A thorough understanding of its physical properties, chemical reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for Chloro-isopropyl-dimethylsilane. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Chloro(triisopropyl)silane: Applications and Synthesis. [Link]

-

Royal Society of Chemistry. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. [Link]

-

Wikipedia. Silyl ether. [Link]

-

Gelest. Silyl Groups - Technical Library. [Link]

-

Wiley SpectraBase. CHLORO(3-CHLOROPROPYL)DIMETHYLSILANE. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

Organic Syntheses. (chloromethyl)dimethylphenylsilane. [Link]

-

University of Windsor. Alcohol Protecting Groups. [Link]

-

Chemdad. DIETHYLISOPROPYLSILYL CHLORIDE. [Link]

-

SynArchive. Protection of Alcohol by Silyl ether. [Link]

-

ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

- Google Patents. CN1724548A - The synthetic method of diisopropyl phosphine chloride.

-

National Center for Biotechnology Information. PubChem Compound Summary for Dichlorodimethylsilane. [Link]

-

ResearchGate. Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. [Link]

-

Cal Poly Pomona. Spectroscopy Handouts (NMR, IR, Mass Spec). [Link]

-

Organic Syntheses. Procedure for Bis(1,5-dichloro-2,4-pentanedione)copper(II) complex. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. DIETHYLISOPROPYLSILYL CHLORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Silyl ether - Wikipedia [en.wikipedia.org]

- 4. Silyl Groups - Gelest [technical.gelest.com]

- 5. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protective Groups [organic-chemistry.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. synarchive.com [synarchive.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Chloro-isopropyl-dimethylsilane | C5H13ClSi | CID 5102883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Dichlorodimethylsilane | C2H6Cl2Si | CID 6398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic data of Chlorodiethylisopropylsilane (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Profile of Chlorodiethylisopropylsilane

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound [(CH₃CH₂)₂(CH(CH₃)₂)SiCl] is a trialkylsilyl halide of significant interest in organic synthesis, primarily utilized as a versatile protecting group for alcohols and in the formation of silyl enol ethers. A comprehensive understanding of its molecular structure is paramount for its effective application, and this is achieved through the rigorous analysis of its spectroscopic data. This guide provides a detailed examination and interpretation of the Nuclear Magnetic Resonance (¹H, ¹³C, ²⁹Si NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The content herein is synthesized from established spectroscopic principles and data from analogous organosilane compounds, offering a predictive but robust characterization for researchers and drug development professionals.

Molecular Structure and Spectroscopic Rationale

The structure of this compound features a central, tetrahedral silicon atom bonded to two ethyl groups, one isopropyl group, and one chlorine atom. This arrangement gives rise to a unique and predictable spectroscopic fingerprint. The electron-withdrawing nature of the chlorine atom and the electropositive character of silicon significantly influence the electronic environment of the alkyl substituents, which is directly observable in the NMR chemical shifts. Vibrational spectroscopy (IR) will reveal characteristic frequencies for the Si-Cl bond and the alkyl C-H bonds, while mass spectrometry will detail the molecule's fragmentation pattern upon ionization.

dot graph "Molecular_Structure" { layout="neato"; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

} digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Helvetica", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2]; edge [color="#5F6368", penwidth=1.5];

} Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of this compound. The analysis is broken down by nucleus type. All predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. Due to the symmetry of the two ethyl groups, a total of four distinct proton signals are expected.

Table 1: Predicted ¹H NMR Spectral Data

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -Si-CH₂(CH₃) (Ethyl) | ~1.0 - 1.2 | Quartet (q) | 4H |

| -Si-CH₂(CH₃) (Ethyl) | ~0.9 - 1.1 | Triplet (t) | 6H |

| -Si-CH(CH₃)₂ (Isopropyl) | ~1.2 - 1.5 | Septet (sept) | 1H |

| -Si-CH(CH₃)₂ (Isopropyl) | ~1.0 - 1.2 | Doublet (d) | 12H |

-

Expertise & Causality: The protons of the methylene (-CH₂-) groups of the ethyl substituents are directly attached to a carbon bonded to silicon, placing them in an alpha position. This results in a downfield shift to ~1.0-1.2 ppm compared to a typical alkane. These protons are split into a quartet by the three protons of the adjacent methyl group. The methyl (-CH₃) protons of the ethyl groups are in a beta position to the silicon and appear as a triplet around 0.9-1.1 ppm due to coupling with the methylene protons.

-

The methine (-CH-) proton of the isopropyl group is alpha to the silicon and is expected to be the most downfield proton at ~1.2-1.5 ppm. It is split into a septet by the six equivalent methyl protons. The twelve methyl protons of the isopropyl group are beta to the silicon and appear as a doublet due to coupling with the single methine proton. It is important to note that when the chemical shift difference between the methine and methyl protons of an isopropyl group is small, complex second-order coupling effects can distort the classic septet-doublet pattern.[1]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of unique carbon environments. For this compound, four distinct carbon signals are predicted.

Table 2: Predicted ¹³C NMR Spectral Data

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -Si-CH₂(CH₃) (Ethyl) | ~15 - 20 |

| -Si-CH₂(CH₃) (Ethyl) | ~7 - 12 |

| -Si-CH(CH₃)₂ (Isopropyl) | ~18 - 25 |

| -Si-CH(CH₃)₂ (Isopropyl) | ~17 - 22 |

-

Expertise & Causality: Carbons directly bonded to silicon (α-carbons) are deshielded relative to typical alkanes.[2][3] The α-carbon of the isopropyl group is expected to be the most downfield due to its tertiary nature and steric bulk. The α-carbons of the ethyl groups will appear slightly upfield from that. The methyl carbons (β-carbons) of both the ethyl and isopropyl groups will be found at higher field (lower ppm values). The electronegative chlorine atom attached to silicon further influences these shifts, causing a general downfield shift compared to an analogous tetraalkylsilane.[4][5]

²⁹Si NMR Spectroscopy Analysis

²⁹Si NMR is highly sensitive to the substituents attached to the silicon atom and provides direct evidence of its chemical environment.[6]

Table 3: Predicted ²⁹Si NMR Spectral Data

| Assigned Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|

| (Et)₂(i-Pr)Si Cl | ~30 - 35 |

-

Expertise & Causality: The chemical shift of ²⁹Si is strongly influenced by the electronegativity of the attached atoms. The presence of one chlorine atom significantly deshields the silicon nucleus, shifting it downfield. For comparison, the experimental ²⁹Si chemical shift for chlorotrimethylsilane (SiMe₃Cl) is approximately +30.7 ppm.[7][8] Replacing methyl groups with larger, more electron-donating alkyl groups like ethyl and isopropyl is expected to induce a minor upfield or downfield shift, but the value should remain in a similar region, confirming the trialkylsilyl chloride structure.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies.[1] The spectrum of this compound is dominated by alkyl C-H vibrations and the key Si-Cl stretch.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Assignment & Intensity |

|---|---|---|

| 2960 - 2850 | C-H stretch | Alkyl groups (Strong) |

| 1465, 1380 | C-H bend | Alkyl groups (Medium) |

| 625 - 425 | Si-Cl stretch | Silyl Chloride (Strong) |

-

Expertise & Causality: The region between 2850 and 3000 cm⁻¹ will contain strong, sharp peaks corresponding to the sp³ C-H stretching vibrations of the ethyl and isopropyl groups.[1] The C-H bending (scissoring and rocking) modes will appear in the 1380-1465 cm⁻¹ region. The most diagnostic peak for confirming the compound's identity as a silyl chloride is the strong absorption band for the Si-Cl stretch, which is expected in the 425-625 cm⁻¹ range.[11][12] The absence of a broad peak around 3300 cm⁻¹ (O-H stretch) or a sharp peak around 2150 cm⁻¹ (Si-H stretch) would confirm the purity of the sample and the absence of hydrolysis or reduction byproducts.[13]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and structural information based on the fragmentation of the molecule.

Table 5: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Identity / Loss |

|---|---|---|

| 180 / 182 | [(CH₃CH₂)₂(CH(CH₃)₂)SiCl]⁺˙ | Molecular Ion (M⁺˙) |

| 145 | [(CH₃CH₂)₂(CH(CH₃)₂)Si]⁺ | [M - Cl]⁺ |

| 151 | [(CH₃CH₂)(CH(CH₃)₂)SiCl]⁺ | [M - CH₂CH₃]⁺ |

| 137 | [(CH₃CH₂)₂SiCl]⁺ | [M - CH(CH₃)₂]⁺ |

-

Expertise & Causality: The molecular ion (M⁺˙) peak is expected at m/z 180 (for ³⁵Cl) and 182 (for ³⁷Cl). The natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in the M+2 peak at m/z 182 having an intensity that is approximately one-third of the M⁺˙ peak at m/z 180. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.

-

Fragmentation in alkylsilanes is driven by the formation of stable silylium cations.[14][15] The most common fragmentation pathways involve the cleavage of bonds alpha to the silicon atom.

-

Loss of a Chlorine Radical: Cleavage of the Si-Cl bond results in a stable trialkylsilylium cation at m/z 145. This is often a very prominent peak.

-

Loss of an Ethyl Radical: Cleavage of a Si-C₂H₅ bond gives a fragment at m/z 151.

-

Loss of an Isopropyl Radical: Cleavage of the Si-C₃H₇ bond yields the base peak or a very significant peak at m/z 137. The relative stability of the lost radical (isopropyl > ethyl) often makes this a favored fragmentation pathway.

-

dot digraph "MS_Fragmentation" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Helvetica", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2]; edge [color="#5F6368", penwidth=1.5];

} Caption: Predicted major fragmentation pathways in EI-MS.

Standardized Experimental Protocols

Trustworthiness: The following protocols are generalized standard procedures. Due to the moisture sensitivity of chlorosilanes, all sample handling must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and properly dried glassware.

NMR Spectroscopy Protocol

-

Sample Preparation: In a nitrogen-filled glovebox, add ~10-20 mg of this compound to a dry NMR tube.

-

Solvent Addition: Using a dry syringe, add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). Ensure the solvent is anhydrous.

-

Sealing: Cap the NMR tube securely (e.g., with a J. Young's tap or a tightly sealed cap wrapped with Parafilm).

-

Acquisition: Acquire ¹H, ¹³C{¹H}, and ²⁹Si{¹H} spectra on a standard NMR spectrometer (e.g., 400 MHz or higher). For ²⁹Si, a longer relaxation delay or the use of a relaxation agent like Cr(acac)₃ may be necessary to obtain a good signal-to-noise ratio.

-

Processing: Process the Free Induction Decay (FID) with Fourier transformation. Reference the spectra to the residual solvent peak or internal TMS.[16][17]

IR Spectroscopy Protocol

-

Sample Preparation: Place one drop of neat (solvent-free) this compound between two polished salt plates (e.g., NaCl or KBr).

-

Analysis: Gently press the plates together to form a thin liquid film.

-

Acquisition: Immediately place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform a background scan of the empty salt plates first and subtract it from the sample spectrum.

Mass Spectrometry (EI-MS) Protocol

-

Sample Preparation: Dilute a small amount of the silane in a volatile, anhydrous solvent (e.g., dichloromethane or hexane) to a concentration of ~1 mg/mL.

-

Introduction: Introduce the sample into the mass spectrometer. For volatile liquids, a direct insertion probe or GC-MS is suitable.

-

Ionization: Use a standard electron ionization (EI) source, typically operating at 70 eV.

-

Analysis: Scan a suitable mass range (e.g., m/z 40-250) to detect the molecular ion and key fragments.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion, the Cl isotope pattern, and characteristic fragment ions.

Conclusion

The spectroscopic profile of this compound is highly characteristic and allows for unambiguous structural confirmation. ¹H and ¹³C NMR define the connectivity and environment of the ethyl and isopropyl groups. ²⁹Si NMR provides direct evidence for the trialkylsilyl chloride core, with a chemical shift predicted around +30 to +35 ppm. IR spectroscopy confirms the presence of alkyl C-H bonds and the crucial Si-Cl bond (425-625 cm⁻¹). Finally, mass spectrometry establishes the molecular weight (m/z 180) and reveals a predictable fragmentation pattern dominated by the loss of alkyl and chloride radicals, further corroborating the proposed structure. This comprehensive guide serves as a valuable reference for scientists utilizing this important synthetic reagent.

References

-

Lucovsky, G., Nemanich, R. J., & Knights, J. C. (1979). Infrared vibrational spectra of chlorinated and hydrogenated amorphous silicon. Physical Review B, 19(4), 2064–2073. Available at: [Link]

-

Hehre, W. J., et al. (2014). The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution. Physical Chemistry Chemical Physics, 16(32), 17182-17191. Available at: [Link]

-

Facey, G. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Available at: [Link]

-

Huynh, W., & Conley, M. P. (2020). Origin of the 29Si NMR chemical shift in R3Si–X and relationship to the formation of silylium (R3Si+) ions. Dalton Transactions, 49(45), 16453-16463. Available at: [Link]

-

PubMed. (2020). Origin of the 29Si NMR chemical shift in R3Si-X and relationship to the formation of silylium (R3Si+) ions. Dalton Transactions. Available at: [Link]

-

Hehre, W. J., et al. (2014). The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution. RSC Publishing. Available at: [Link]

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Available at: [Link]

-

NIST. (n.d.). Triisopropylsilyl chloride. NIST Chemistry WebBook. Available at: [Link]

-

Uhlig, F., & Marsmann, H. C. (n.d.). 29Si NMR Some Practical Aspects. Pascal-Man. Available at: [Link]

-

SpectraBase. (n.d.). Chlorodimethylsilane. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

SpectraBase. (n.d.). Chlorotriisopropylsilane. Available at: [Link]

-

Oshima, K. (n.d.). Supporting Information for Silver-Catalyzed Silylation. Wiley-VCH. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Available at: [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

-

University of Regensburg. (n.d.). NMR Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts. (2019). IR Spectroscopy. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of chloroethane. Available at: [Link]

-

NPTEL IIT Bombay. (2024). Week 7 : Lecture 32 : IR stretching frequencies for various functional groups. YouTube. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

SpectraBase. (n.d.). Chloro-trimethylsilane. Available at: [Link]

-

Chad's Prep. (2018). 15.5a The Chemical Shift in C13 and Proton NMR. YouTube. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of chloroethane. Available at: [Link]

Sources

- 1. Infrared Spectrometry [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. youtube.com [youtube.com]

- 5. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 6. rsc.org [rsc.org]

- 7. The calculation of 29 Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP01736F [pubs.rsc.org]

- 8. Origin of the 29Si NMR chemical shift in R3Si–X and relationship to the formation of silylium (R3Si+) ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Origin of the 29Si NMR chemical shift in R3Si-X and relationship to the formation of silylium (R3Si+) ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. gelest.com [gelest.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. readchemistry.com [readchemistry.com]

- 15. epfl.ch [epfl.ch]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. scienceready.com.au [scienceready.com.au]

Introduction: The Strategic Role of Silyl Ethers in Complex Synthesis

An In-Depth Technical Guide to Chlorosilyl Protecting Agents: Focus on Chloro(dimethyl)isopropylsilane

A Note on Nomenclature: This guide centers on Chloro(dimethyl)isopropylsilane, a widely utilized silylating agent. The initial topic "Chlorodiethylisopropylsilane" does not correspond to a commonly available or extensively documented chemical entity in major chemical databases. It is presumed that the intended subject was the sterically hindered and selective reagent, Chloro(dimethyl)isopropylsilane, which is discussed herein.

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a paramount concern.[1] Protecting groups are the tools that enable chemists to orchestrate complex molecular transformations with precision, preventing undesired side reactions.[1][2] Among the diverse arsenal of protecting groups, silyl ethers have emerged as a cornerstone for the temporary protection of hydroxyl groups due to their ease of installation, tunable stability, and mild removal conditions.[3][4]

This guide provides an in-depth exploration of Chloro(dimethyl)isopropylsilane (DMIPSCl), a silylating agent of significant utility for researchers, scientists, and professionals in drug development. We will delve into its core properties, the causality behind its application in protecting group chemistry, and provide actionable protocols for its effective use.

Core Compound Identification

-

Chemical Name: Chloro(dimethyl)isopropylsilane

-

Synonyms: DMIPSCl, Isopropyldimethylchlorosilane, Dimethylisopropylsilyl chloride[5]

-

CAS Number: 3634-56-8[5]

-

Molecular Formula: C₅H₁₃ClSi[6]

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is foundational to its safe and effective application. Chloro(dimethyl)isopropylsilane is a flammable and corrosive liquid that requires careful handling.

| Property | Value | Source |

| Molecular Weight | 136.70 g/mol | [5] |

| Appearance | Liquid | [7] |

| Density | 0.869 g/mL at 25 °C | [7] |

| Boiling Point | 109-110 °C at 738 mmHg | [7] |

| Refractive Index | n20/D 1.416 | [7] |

| Flash Point | 15 °C (59 °F) - closed cup |

Safety and Handling:

Chloro(dimethyl)isopropylsilane is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[6] It is crucial to handle this reagent under an inert atmosphere in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye/face protection.[8][9] Storage should be in a tightly sealed container in a dry, cool, and well-ventilated area designated for flammable liquids.[9]

The Dimethylisopropylsilyl (DMIPS) Group in Alcohol Protection

The primary application of Chloro(dimethyl)isopropylsilane in organic synthesis is as a reagent for the introduction of the dimethylisopropylsilyl (DMIPS) protecting group onto hydroxyl functionalities. The choice of a silylating agent is a deliberate one, dictated by the desired stability of the resulting silyl ether. The steric bulk of the isopropyl group, combined with the smaller methyl groups on the silicon atom, provides a balance of reactivity and stability that makes the DMIPS group a versatile tool.

Mechanism of Protection: A Deliberate Choice

The protection of an alcohol with DMIPSCl typically proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of the chlorosilane. This reaction is generally carried out in the presence of a non-nucleophilic base, such as imidazole or pyridine, which serves to activate the silylating agent and neutralize the hydrochloric acid byproduct.

Caption: General workflow for the protection of an alcohol using DMIPSCl.

Stability Profile: The Advantage of Tunability

The stability of silyl ethers is a critical factor in their selection and is influenced by the steric hindrance and electronic effects of the substituents on the silicon atom. The DMIPS group offers intermediate stability, making it more robust than the trimethylsilyl (TMS) group but more labile than the highly hindered triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS) groups. This allows for selective deprotection under specific conditions.

The relative stability of common silyl ethers towards acidic hydrolysis is approximately as follows:

TMS < TES ≈ DMIPS < TBDMS < TIPS[10]

This tunable lability is a key advantage, enabling chemists to design orthogonal protection strategies in the synthesis of complex molecules bearing multiple hydroxyl groups.[1]

Experimental Protocol: Protection of a Primary Alcohol

The following is a representative, self-validating protocol for the protection of a primary alcohol using Chloro(dimethyl)isopropylsilane. The success of the reaction is validated by the consumption of the starting material and the appearance of a new, less polar spot on a TLC plate, corresponding to the silyl ether product.

Materials:

-

Primary alcohol (1.0 eq)

-

Chloro(dimethyl)isopropylsilane (1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Chloro(dimethyl)isopropylsilane (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Wash the combined organic layers with water and brine.[11]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[11]

-

Purify the crude product by silica gel column chromatography to yield the desired DMIPS-protected alcohol.

Deprotection Strategies: Releasing the Hydroxyl Group

The removal of the DMIPS protecting group can be achieved under various conditions, with fluoride ions being the most common method. The choice of deprotection reagent and conditions depends on the overall stability of the molecule and the presence of other protecting groups.

Caption: Workflow for the deprotection of a DMIPS ether.

A common and effective deprotection agent is Tetra-n-butylammonium fluoride (TBAF) in a solvent such as Tetrahydrofuran (THF).[12] The fluoride ion has a high affinity for silicon, and the formation of the strong Si-F bond is the driving force for the cleavage of the Si-O bond.[12]

Conclusion

Chloro(dimethyl)isopropylsilane is a valuable reagent for the protection of hydroxyl groups in organic synthesis. Its intermediate steric bulk and the resulting moderate stability of the DMIPS ether provide chemists with a versatile tool for the strategic manipulation of complex molecules. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its successful application in research and development.

References

-

Chloro-isopropyl-dimethylsilane | C5H13ClSi | CID 5102883. PubChem. [Link]

-

Deprotection of Silyl Ethers. Gelest. [Link]

-

Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. PMC. [Link]

-

Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. PMC. [Link]

-

Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science (RSC Publishing). [Link]

-

Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. ResearchGate. [Link]

-

Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. [Link]

-

New silicon-based protecting group removable with blue light. Chemistry World. [Link]

-

tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

-

Protective Groups. Organic Chemistry Portal. [Link]

-

Chlorotrimethylsilane: Synthesis, Applications, and Safety in Organic Chemistry. [Link]

-

Organic Syntheses Procedure. [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 氯(二甲基)异丙基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Chloro-isopropyl-dimethylsilane | C5H13ClSi | CID 5102883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chloro(dimethyl)isopropylsilane 97 3634-56-8 [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 11. benchchem.com [benchchem.com]

- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

Safety precautions and handling of Chlorodiethylisopropylsilane

An In-Depth Technical Guide to the Safe Handling of Chlorodiethylisopropylsilane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. It is not a substitute for a formal risk assessment, institutional safety protocols, or the manufacturer's Safety Data Sheet (SDS). Always consult the most current SDS for your specific material before use.

Preamble: An Overview of the Core Hazards

This compound ((CH₃)₂CHSi(C₂H₅)₂Cl) is a reactive organosilane compound valuable in chemical synthesis. Its utility, however, is matched by a triad of significant hazards that demand rigorous and informed safety protocols. The core risks associated with this compound are its flammability , its corrosivity , and its violent reactivity with water . This guide provides an in-depth analysis of these hazards and outlines the necessary protocols to ensure safe handling, storage, and emergency response. Understanding the causality behind these protocols is paramount for maintaining a self-validating system of safety in the laboratory.

Section 1: Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are the foundation of a robust safety plan. These properties dictate storage conditions, predict behavior in the event of a release, and inform the selection of appropriate safety measures.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | Diethylisopropylsilyl Chloride | [1] |

| CAS Number | 107149-56-4 | [1][2] |

| Molecular Formula | C₇H₁₇ClSi | [1] |

| Molecular Weight | 164.75 g/mol | |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Boiling Point | 73 °C at 32 mmHg | |

| Density | 0.892 g/mL at 25 °C | |

| Flash Point | 37.8 °C (100.0 °F) - closed cup | |

| Storage Class | 4.3 - Hazardous materials which release flammable gases upon contact with water |

Section 2: In-Depth Hazard Analysis

A nuanced understanding of the chemical principles underlying each hazard is critical for anticipating risks and justifying stringent safety protocols.

Flammability (GHS H226: Flammable liquid and vapor)

This compound is classified as a Category 3 flammable liquid, with a flash point of 37.8 °C. This means that at temperatures at or above 37.8 °C, the compound will produce sufficient vapor to form an ignitable mixture with air. The causality here is straightforward: the vapor, not the liquid, burns. Given that many laboratory environments operate at temperatures approaching this flash point, the risk of generating a flammable atmosphere is significant. Vapors are heavier than air and can travel along benchtops or floors to a distant ignition source, leading to a "flashback" event.[3] Therefore, all work must be conducted away from potential ignition sources such as open flames, hot plates, and non-intrinsically safe electrical equipment (e.g., stirrers, ovens).

Corrosivity (GHS H314: Causes severe skin burns and eye damage)

The severe corrosive nature of this compound stems from its reaction with moisture.[2] Upon contact with water, whether in the atmosphere or on biological tissues (skin, eyes, respiratory tract), this compound undergoes rapid hydrolysis.[4][5] This reaction produces hydrochloric acid (HCl) as a primary byproduct.

Reaction: (CH₃)₂CHSi(C₂H₅)₂Cl + H₂O → (CH₃)₂CHSi(C₂H₅)₂OH + HCl

The generated HCl is a strong, corrosive acid that causes immediate and severe chemical burns to skin and can lead to permanent eye damage or blindness.[5][6] Inhalation of vapors will cause similar corrosive damage to the entire respiratory tract.[4][7] This immediate transformation upon contact with moisture is why preventing any direct contact with the body is a non-negotiable aspect of its handling.

Water Reactivity (GHS H261 / EUH014: Reacts violently with water, may release flammable gas)

The hydrolysis reaction described above is not only the source of the compound's corrosivity but also its violent reactivity with water. The reaction is highly exothermic, meaning it releases a significant amount of heat. If the compound comes into contact with liquid water, the reaction can be so rapid and energetic that it causes boiling and splattering of the corrosive material.

Furthermore, some sources indicate that in contact with water, chlorosilanes can release flammable gases. While hydrogen gas is a known byproduct of hydrolysis for chlorosilanes containing a silicon-hydride (Si-H) bond, even for alkylchlorosilanes, the intense heat of reaction can pose a fire risk.[4] The primary operational mandate derived from this property is the absolute exclusion of moisture from all handling and storage environments.[8][9]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

Given the severe hazards, a multi-layered PPE strategy is mandatory. The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. Personal protective equipment is the last line of defense and must be used in conjunction with engineering controls like fume hoods.[10]

Engineering Controls

All manipulations of this compound must be performed within a certified chemical fume hood to control vapor inhalation exposure and contain potential splashes or spills.[2] The fume hood should be located away from any water sources.[8]

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for various laboratory tasks involving this compound.

| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |

| Container Transfer / Weighing | Flame-retardant lab coat | Double-gloving: Inner nitrile glove, outer butyl or Viton™ gloves | Chemical splash goggles AND a full-face shield | Not required if performed in a certified fume hood |

| Active Reaction / Workup | Flame-retardant lab coat; Chemical-resistant apron | Double-gloving: Inner nitrile glove, outer butyl or Viton™ gloves | Chemical splash goggles AND a full-face shield | Not required if performed in a certified fume hood |

| Large Spill Cleanup (>50 mL) | Fully encapsulating chemical-resistant suit | Heavy-duty butyl or Viton™ gloves | Full-face respirator with appropriate cartridge | Full-face respirator with type ABEK (EN14387) filter cartridge |

Rationale:

-

Flame-Retardant (FR) Lab Coat: Essential due to the flammability hazard.[3]

-

Double Gloving: Provides layered protection. The outer glove (e.g., butyl) offers high resistance to the chemical, while the inner nitrile glove provides protection in case the outer glove is breached during doffing.

-

Face Shield over Goggles: Goggles protect against splashes, but the face shield is critical for protecting the entire face from the severe corrosive effects of a splash or energetic reaction.[10]

-

ABEK Respirator Cartridge: This type of cartridge is effective against organic vapors (A), inorganic gases like HCl (B), sulfur dioxide (E), and ammonia (K), making it suitable for responding to a chlorosilane release.

Caption: PPE Selection Workflow for Handling this compound.

Section 4: Standard Operating Procedures for Safe Handling and Storage

Adherence to strict, step-by-step protocols is essential for minimizing risk during routine laboratory operations.

Handling (Air-Sensitive Technique)

Given its reactivity with atmospheric moisture, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Preparation: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any residual moisture.[8]

-

Inerting: Assemble the reaction apparatus and purge the system thoroughly with a dry, inert gas. Maintain a slight positive pressure of inert gas throughout the procedure.

-

Transfer: For transferring the liquid, use a dry syringe or cannula technique.[9]

-

Puncture the septum on the reagent bottle with the syringe/cannula needle.

-

Puncture the septum on the reaction vessel with the other end of the cannula or a separate needle connected to a bubbler to vent pressure.

-

Slowly transfer the liquid by applying gentle inert gas pressure to the reagent bottle.

-

-

Quenching: Never return excess reagent to the bottle. Excess reagent in a syringe should be quenched by slowly adding it to a stirred, non-protic solvent like isopropanol in a separate flask under an inert atmosphere before final workup.

Storage

Improper storage is a common cause of laboratory incidents. The following conditions are mandatory.

-

Inert Atmosphere: The compound must be stored under an inert gas to protect it from moisture.[2]

-

Segregation: Store in a dedicated, well-ventilated cabinet for flammable and water-reactive materials.[9] Crucially, materials that react with water must not be stored in the same room as other flammable or combustible liquids if a water-based fire suppression system (e.g., sprinklers) is present.[11][12]

-

Container Integrity: Keep the container tightly closed and inspect it regularly for any signs of corrosion or damage.[1]

-

Location: Store in a cool, dry, locked area away from heat, ignition sources, and incompatible materials (e.g., acids, bases, oxidizing agents).[2][6] Do not store near sinks, safety showers, or eyewash stations.[13]

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm to personnel and infrastructure.

First Aid

The immediate priority in any exposure is to remove the individual from the source and decontaminate them.[10]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][10] Seek immediate medical attention. The importance of prolonged washing cannot be overstated, as it is the primary means of removing the chemical and the HCl it generates.[4]

-

Eye Contact: Immediately and continuously irrigate the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure complete flushing.[2] If present, remove contact lenses, but do not interrupt irrigation.[2] Seek immediate specialist medical attention (ophthalmologist).[6]

-

Inhalation: Move the affected person to fresh air at once.[2] If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Keep the person warm and at rest.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. Ingestion causes severe burns to the mouth, throat, and stomach, with a danger of perforation.[6]

Spill Response

A spill of this compound is a multi-hazard situation (flammable, corrosive, water-reactive). The response must address all three hazards simultaneously.

Caption: Emergency Response Decision Tree for a this compound Spill.

Step-by-Step Spill Cleanup Protocol (Small Spills < 1L):

-

Alert & Evacuate: Immediately alert all personnel in the area. Evacuate non-essential personnel.

-

Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.

-

Don PPE: Wear the appropriate PPE as outlined in the emergency section of Table 2 (chemical suit, heavy-duty gloves, full-face respirator).

-

Contain: Create a dike around the spill using a dry, inert absorbent material like vermiculite, dry sand, or diatomaceous earth.[7][9] NEVER USE WATER OR COMBUSTIBLE ABSORBENTS (like paper towels or sawdust).

-

Absorb: Gently cover the spill with more dry absorbent material, working from the outside in.

-

Collect: Using non-sparking tools (e.g., plastic or brass), carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[1]

-

Decontaminate: Cautiously decontaminate the area. This may involve wiping with a solvent like isopropanol followed by another layer of absorbent. Consult your institution's EHS for specific procedures.

-

Dispose: Seal the waste container and arrange for its disposal through your institution's hazardous waste program.

Fire Fighting

Fighting a chlorosilane fire is extremely dangerous and should only be attempted by trained emergency responders.

-

Extinguishing Media: For small fires, use a standard dry chemical (Class BC or ABC) or carbon dioxide (CO₂) extinguisher.[4] For larger fires, alcohol-resistant foam may be used to smother the fire by forming a barrier that inhibits vapor production.[4][7]

-

WATER IS CONTRAINDICATED: DO NOT use water directly on a chlorosilane fire. [4] It will react violently, spreading the fire and generating large clouds of corrosive HCl gas. Water spray may be used cautiously by firefighters from a safe distance to cool adjacent containers and prevent them from exploding, but the runoff must not contact the burning material.[7]

-

Protective Gear: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[6]

Section 6: Waste Disposal

All waste containing this compound, including absorbed spill material, contaminated PPE, and empty containers, must be treated as hazardous waste.

-

Containerization: Place waste in a clearly labeled, sealed, and non-reactive container.

-

Labeling: Affix a hazardous waste label that clearly identifies the contents, including "this compound," and the associated hazards ("Flammable," "Corrosive," "Water-Reactive").

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[2] This must be handled through your institution's designated Environmental Health and Safety (EHS) department. Do not attempt to dispose of this material down the drain or in regular trash.[9]

Section 7: References

-

GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). Silicones Environmental, Health and Safety Center (SEHSC). Retrieved from [Link]

-

1910.106 - Flammable liquids. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

-

Water Reactive. (n.d.). Syracuse University Environmental Health & Safety Services. Retrieved from [Link]

-

Chlorosilane Emergency Response Guidelines, 2nd Edition. (n.d.). ASTM International. Retrieved from [Link]

-

Chloro-isopropyl-dimethylsilane. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Hazardous Substance Fact Sheet: Trichlorosilane. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Water Reactive Chemicals SOP. (n.d.). University of California, Irvine Environmental Health & Safety. Retrieved from [Link]

-

Water Reactive Chemicals - Flammable Liquids. (n.d.). University of California, Irvine Environmental Health & Safety. Retrieved from [Link]

-

Lee, K. S., Kim, Y. H., & Lee, J. H. (2021). Exposure to an accidental trichlorosilane spill: three case reports. Journal of the Korean Society of Emergency Medicine, 32(1), 101-105. Retrieved from [Link]

-

Storage of water-reactive materials with flammable or combustible liquids in the same room or area. (2003, April 25). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

-

Chlorosilane Safety Guide. (n.d.). Scribd. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. globalsilicones.org [globalsilicones.org]

- 5. Exposure to an accidental trichlorosilane spill: three case reports - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. nj.gov [nj.gov]

- 8. ehss.syr.edu [ehss.syr.edu]

- 9. research.wayne.edu [research.wayne.edu]

- 10. scribd.com [scribd.com]

- 11. 1910.106 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]

- 12. Storage of water-reactive materials with flammable or combustible liquids in the same room or area. | Occupational Safety and Health Administration [osha.gov]

- 13. ehs.uci.edu [ehs.uci.edu]

The Strategic Application of Diethylisopropylsilyl Chloride (DEIPSCl) in Modern Organic Synthesis: A Technical Guide

For Immediate Release

[CITY, STATE] – In the landscape of complex organic synthesis, the strategic selection of protecting groups is a critical determinant of success. Among the diverse arsenal of silyl ethers, the Diethylisopropylsilyl (DEIPS) group, introduced via its chloride precursor (DEIPSCl), offers a unique combination of stability and specialized reactivity. This technical guide provides an in-depth analysis of the stability and reactivity of Diethylisopropylsilyl chloride, tailored for researchers, scientists, and professionals in drug development. We will explore the nuanced interplay of steric and electronic effects that govern its utility, and present detailed protocols for its application and selective removal.

Introduction: Navigating the Landscape of Silyl Ether Protecting Groups

The temporary masking of reactive functional groups is a cornerstone of multistep organic synthesis.[1] Silyl ethers are a widely utilized class of protecting groups for hydroxyl moieties due to their ease of installation, tunable stability, and generally mild cleavage conditions.[2] The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom, which hinders nucleophilic or acidic attack at the silicon-oxygen bond.[3] This principle allows for a spectrum of silylating agents with varying degrees of stability, enabling chemists to design orthogonal protection strategies.[1]

Diethylisopropylsilyl chloride (DEIPSCl) introduces the DEIPS group, which possesses a moderate level of steric hindrance with two ethyl groups and one isopropyl group attached to the silicon atom. This positions it uniquely within the continuum of common silyl ethers, offering a stability profile that can be strategically exploited in the synthesis of complex molecules.

Physicochemical Properties and Handling of DEIPSCl

Understanding the physical and chemical properties of DEIPSCl is crucial for its safe and effective use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇ClSi | [4] |

| Molecular Weight | 164.75 g/mol | [4] |

| Boiling Point | 73 °C / 32 mmHg | [4][5] |

| Density | 0.892 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.438 | [4][5] |

DEIPSCl is a combustible and moisture-sensitive liquid.[4] Like other silyl chlorides, it reacts with water to produce hydrochloric acid and the corresponding silanol. Therefore, it is imperative to handle DEIPSCl under anhydrous conditions in a well-ventilated fume hood, utilizing appropriate personal protective equipment. Storage should be in a tightly sealed container under an inert atmosphere, preferably in a refrigerator.[4]

The Core of Reactivity: Steric and Electronic Effects

The reactivity of DEIPSCl and the stability of the resulting DEIPS ether are governed by a delicate balance of steric and electronic factors.

-

Steric Hindrance : The two ethyl groups and one isopropyl group create a moderately congested environment around the silicon atom. This steric bulk is greater than that of smaller silyl groups like trimethylsilyl (TMS) and triethylsilyl (TES), but less than the highly hindered triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBDMS) groups. This intermediate steric profile dictates its reactivity in both protection and deprotection steps. The approach of the alcohol nucleophile to the electrophilic silicon center of DEIPSCl is somewhat impeded, potentially requiring slightly more forcing conditions for the protection of sterically hindered alcohols compared to less bulky silyl chlorides.[6] Conversely, this steric shield enhances the stability of the resulting DEIPS ether towards hydrolysis compared to TMS and TES ethers.

-

Electronic Effects : The alkyl groups (ethyl and isopropyl) are electron-donating, which slightly increases the electron density on the silicon atom. This has a minor influence on the electrophilicity of the silicon in DEIPSCl and the stability of the resulting silyl ether. However, the dominant factor governing the stability and reactivity of silyl ethers is generally considered to be steric hindrance.[7][8]

The interplay of these effects is visualized in the reaction mechanism for the protection of an alcohol:

Caption: Mechanism of alcohol protection using DEIPSCl.

Stability Profile of DEIPS Ethers: A Comparative Analysis

The utility of a protecting group is defined by its stability under various reaction conditions and its selective cleavability. While specific quantitative data for DEIPS ether stability is not as extensively documented as for more common silyl ethers, its position in the stability hierarchy can be inferred from its structure and from available comparative data for other silyl ethers.

General Stability Trends of Silyl Ethers:

-

Acidic Conditions : The rate of hydrolysis is highly dependent on steric hindrance. Less hindered silyl ethers are cleaved more rapidly. The general order of stability is: TMS < TES < DEIPS (inferred) < TBDMS < TIPS < TBDPS.[2]

-

Basic Conditions : The trend is similar to acidic conditions, with sterically hindered silyl ethers exhibiting greater stability.[2]

-

Fluoride-Based Cleavage : The reaction with fluoride ions is also sensitive to steric bulk, although electronic effects can play a role. The cleavage is driven by the formation of the strong Si-F bond.[2]

The moderate steric bulk of the DEIPS group suggests that it offers a significant stability enhancement over TMS and TES ethers, making it robust enough to withstand reaction conditions that would cleave these less hindered groups. However, it is generally more labile than the bulkier TBDMS and TIPS groups, allowing for its selective removal in their presence.

Synthetic Protocols: Installation and Cleavage of the DEIPS Protecting Group

The successful application of DEIPSCl in a synthetic sequence relies on robust and reproducible protocols for both the protection of alcohols and the subsequent deprotection of the resulting silyl ethers.

Protection of Alcohols with DEIPSCl

The standard procedure for the silylation of an alcohol involves the reaction with DEIPSCl in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General Procedure for the DEIPS Protection of a Primary Alcohol

-

Preparation : To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M) under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.5-2.0 equiv).

-

Addition of DEIPSCl : Cool the solution to 0 °C and add Diethylisopropylsilyl chloride (1.1-1.3 equiv) dropwise.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

-

Work-up : Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer and extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for the protection of a primary alcohol with DEIPSCl.

Deprotection of DEIPS Ethers

The cleavage of the DEIPS group can be achieved under standard conditions used for other silyl ethers, such as acidic hydrolysis or fluoride-mediated cleavage. However, a particularly noteworthy and unique method for the deprotection of DEIPS ethers is through hydrogenolysis.

Tetrabutylammonium fluoride (TBAF) is a common reagent for the cleavage of silyl ethers. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF).

Experimental Protocol: TBAF-Mediated Deprotection of a DEIPS Ether

-

Preparation : Dissolve the DEIPS-protected alcohol (1.0 equiv) in THF (0.1-0.5 M).

-

Addition of TBAF : Add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv) to the solution at room temperature.

-

Reaction : Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification : Purify the residue by flash column chromatography on silica gel to afford the deprotected alcohol.

A distinctive feature of the DEIPS group is its susceptibility to cleavage under hydrogenolysis conditions, a method more commonly associated with the removal of benzyl ethers.[9] This provides an orthogonal deprotection strategy that is not available for most other common silyl ethers.

Experimental Protocol: Hydrogenolytic Cleavage of a DEIPS Ether

-

Catalyst Preparation : In a reaction vessel, suspend Palladium(II) hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst, 20 wt%) in a suitable solvent such as methanol or ethanol.

-

Reaction Setup : Add the DEIPS-protected compound to the catalyst suspension.

-

Hydrogenation : Subject the mixture to an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator, and stir vigorously at room temperature.

-

Monitoring : Monitor the reaction progress by TLC.

-

Work-up : Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation : Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Caption: Deprotection pathways for DEIPS ethers.

Applications in Complex Molecule Synthesis

The unique stability and reactivity profile of the DEIPS group has been leveraged in the total synthesis of complex natural products. Its moderate steric bulk allows for selective protection of less hindered hydroxyl groups, and its novel hydrogenolytic cleavage provides a valuable orthogonal deprotection strategy. For instance, the DEIPS group was effectively utilized as an O-protecting group in the synthesis of aminoglycoside antibiotics, where its removal under hydrogenolysis conditions proved advantageous.[9]

Conclusion

Diethylisopropylsilyl chloride is a valuable reagent in the synthetic chemist's toolbox, offering a silyl protecting group with a moderate level of stability that bridges the gap between the more labile TES group and the more robust TIPS and TBDMS groups. Its most distinguishing feature is the ability to be cleaved under hydrogenolysis conditions, a rare characteristic for a silyl ether that opens up unique strategic possibilities in complex molecule synthesis. By understanding the interplay of steric and electronic effects that govern its reactivity, and by employing the robust protocols outlined in this guide, researchers can confidently incorporate DEIPSCl into their synthetic strategies to achieve their molecular targets with greater efficiency and selectivity.

References

-

Umezawa, S. (2005). Total synthesis and development of bioactive natural products. The Journal of Antibiotics, 58(1), 1-24. [Link]

-

Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. [Link]

-

Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]

-

Schmalz, H.-G., et al. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science, 14(43), 11893-11899. [Link]

-

Wikipedia. (2023). Silyl ether. [Link]

- Kitasato Institute. (n.d.). Research. [Please note, a direct link to the original Kitasato Institute publication was not available in the provided search results.

-

ChemRxiv. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. [Link]

-

Murali, C., Shashidhar, M. S., & Gopinath, C. (2007). Hydroxyl group deprotection reactions with Pd(OH)2/C: a convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals. Tetrahedron, 63(19), 4149-4155. [Link]

-

Stack Exchange. (2021). Help understanding how "steric effects" are distinct from "electronic effects"?. [Link]

-

Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

-

Chem-Station. (2014). Silyl Protective Groups. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]

-

Wikipedia. (2023). Protecting group. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemo- and Site-Selective Derivatizations of Natural Products Enabling Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxyl group deprotection reactions with Pd(OH)2/C: a convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals | Semantic Scholar [semanticscholar.org]

- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed Hydrolytic Cleavage of Aromatic C-O Bonds | Journal Article | PNNL [pnnl.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pnnl.gov [pnnl.gov]

The Diethylisopropylsilyl (DEIPS) Group: A Strategic Asset in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection and deployment of protecting groups are paramount to achieving desired molecular complexity. Among the diverse arsenal of protecting groups for hydroxyl functionalities, silyl ethers have established themselves as indispensable tools due to their predictable reactivity, ease of installation, and tunable stability. This guide provides a comprehensive technical overview of the diethylisopropylsilyl (DEIPS) protecting group, a less common but strategically valuable member of the silyl ether family. By synthesizing field-proven insights with established chemical principles, this document aims to equip researchers with the knowledge to effectively leverage the unique properties of the DEIPS group in their synthetic endeavors.

The DEIPS Group: A Profile in Steric and Electronic Nuance

The diethylisopropylsilyl (DEIPS) group, with the structure -Si(CH₂CH₃)₂(CH(CH₃)₂), occupies a distinct position within the spectrum of silyl ether protecting groups. Its stability and reactivity are a direct consequence of the steric and electronic environment surrounding the silicon atom. The presence of two ethyl groups and one isopropyl group imparts a moderate steric bulk, placing it in a unique position relative to more common silyl ethers like triethylsilyl (TES) and triisopropylsilyl (TIPS).

The stability of a silyl ether is primarily governed by the steric hindrance around the silicon atom, which shields the Si-O bond from nucleophilic or electrophilic attack.[1] Generally, bulkier silyl groups confer greater stability.[2] While extensive quantitative data for the DEIPS group is not as readily available as for its more common counterparts, its structural similarity to the tert-butyldimethylsilyl (TBS) group suggests a comparable, yet distinct, stability profile.[3] It has been noted that the DEIPS ether can be more easily removed than some other silyl ethers, highlighting its utility in specific synthetic contexts where milder deprotection conditions are desirable.[3]

Strategic Implementation: Protection of Hydroxyl Groups

The introduction of the DEIPS protecting group onto a hydroxyl moiety follows the general principles of silyl ether formation.[4] The reaction involves the treatment of an alcohol with a silylating agent, typically diethylisopropylsilyl chloride (DEIPSCl) or diethylisopropylsilyl trifluoromethanesulfonate (DEIPSOTf), in the presence of a suitable base.

Causality in Reagent Selection

-

Silylating Agent: Diethylisopropylsilyl chloride is a common and cost-effective choice. For sterically hindered alcohols or when faster reaction rates are required, the more reactive diethylisopropylsilyl triflate (DEIPSOTf) can be employed.[5][6] Triflate is an excellent leaving group, rendering the silicon atom more electrophilic.[7]

-

Base: The choice of base is critical for the success of the silylation reaction. For primary and less hindered secondary alcohols, a mild base such as imidazole or triethylamine is often sufficient to facilitate the reaction and neutralize the generated acid (HCl or TfOH). For more sterically demanding alcohols, a stronger, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) may be necessary to deprotonate the alcohol and drive the reaction to completion.

-

Solvent: Aprotic solvents are typically used to avoid unwanted side reactions. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices. DMF can accelerate the reaction by promoting the formation of a more reactive silylimidazolium intermediate when imidazole is used as the base.

Experimental Protocol: DEIPS Protection of a Primary Alcohol

Objective: To protect a primary alcohol with the DEIPS group using diethylisopropylsilyl chloride and imidazole.

Materials:

-

Primary alcohol (1.0 eq)

-